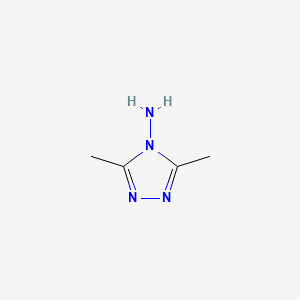

3,5-Dimethyl-4H-1,2,4-triazol-4-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10.5 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34805. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-dimethyl-1,2,4-triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-6-7-4(2)8(3)5/h5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIKMZAVLKMOFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00281998 | |

| Record name | 3,5-Dimethyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24827344 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3530-15-2 | |

| Record name | 4-Amino-3,5-dimethyl-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3530-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 23773 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3530-15-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3530-15-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dimethyl-4H-1,2,4-triazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00281998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIMETHYL-(1,2,4)TRIAZOL-4-YLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 3,5-Dimethyl-4H-1,2,4-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dimethyl-4H-1,2,4-triazol-4-amine is a heterocyclic compound that has garnered interest in various fields of chemical and pharmaceutical research. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its known applications and biological significance. The information is presented to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

This compound, a solid crystalline powder, possesses a unique set of properties that make it a versatile building block in organic synthesis and medicinal chemistry. A summary of its key quantitative data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄H₈N₄ | [CymitQuimica] |

| Molecular Weight | 112.13 g/mol | [CymitQuimica] |

| Melting Point | 196-199 °C | ChemicalBook |

| Boiling Point (Predicted) | 300.7 ± 25.0 °C | ChemicalBook |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | ChemicalBook |

| pKa (Predicted) | 4.25 ± 0.10 | ChemicalBook |

| Appearance | White to cream crystalline powder or lumpy powder | Thermo Fisher Scientific |

Table 1: Physicochemical Properties of this compound

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. Key spectral data are summarized in the tables below.

| Technique | Key Peaks/Shifts (ppm) |

| ¹H NMR | δ 2.25 (s, 6H, 2 x CH₃) |

| ¹³C NMR | Specific shifts for the methyl and triazole ring carbons are not readily available in the searched literature for the parent compound. |

Table 2: NMR Spectral Data

| Technique | Key Bands (cm⁻¹) |

| FTIR | 3243 (νasNH₂), 3152 (νsNH₂), 1650 (σ,ωNH₂) |

Table 3: FTIR Spectral Data

Note: The provided spectral data is based on a study of its condensation reactions and may represent the starting material. More detailed spectra of the pure compound are not widely available in the public domain.

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is a one-pot solvothermal reaction of acetonitrile with hydrazine hydrate.[1]

General Experimental Protocol

A mixture of glacial acetic acid and 85% hydrazine hydrate is prepared, to which an acidic ion exchange resin (e.g., Amberlyst 15) is added. The reaction temperature is controlled to not exceed 115°C. Subsequently, water is removed by distillation, and the reaction temperature is raised to 180°C and held for 6 hours. After cooling, the mixture is dissolved in methanol, and the resin is filtered off. The product is then precipitated from the methanol solution by cooling, filtered, and dried to yield 3,5-dimethyl-4-amino-1,2,4(4H)triazole.

Chemical Reactivity and Applications

This compound exhibits reactivity characteristic of primary amines and serves as a versatile precursor in organic synthesis.

Condensation Reactions

The primary amino group readily undergoes condensation reactions with aldehydes to form hemiaminals and subsequently Schiff bases.[1] The stability of the resulting hemiaminals is influenced by the substituents on the aldehyde.[1] This reactivity is a key feature for the synthesis of a diverse range of derivatives.

Caption: Condensation reaction of this compound with an aldehyde.

Coordination Chemistry

This compound acts as a bridging ligand, coordinating with various metal ions such as Mn(II), Co(II), and Cu(II) to form trinuclear coordination compounds with interesting magnetic properties.[1]

Synthesis of Derivatives

It serves as a starting material for the synthesis of various derivatives, including those with potential biological activities. The amino group provides a reactive handle for further functionalization.

Biological Significance and Drug Development

While direct evidence for a specific signaling pathway involving this compound is limited in the available literature, its derivatives have shown a range of biological activities, suggesting its potential as a scaffold in drug discovery.

Derivatives of 4-amino-1,2,4-triazoles have been reported to exhibit a wide array of pharmacological effects, including:

-

Antimicrobial activity [1]

-

Inhibition of endocytosis (as Schiff bases)[1]

-

Inhibition of protein tyrosine phosphatases (as copper(II) complexes)[1]

-

Anticancer activity (derivatives have shown inhibitory effects on cancer cell lines)

-

Anticonvulsant activity

-

Antifungal activity

The mechanism of action for many of these activities is still under investigation. For antifungal derivatives, a common target is the enzyme 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. Inhibition of this enzyme disrupts the fungal cell membrane integrity.

Caption: Postulated mechanism of action for antifungal 1,2,4-triazole derivatives.

Conclusion

This compound is a compound with established chemical reactivity and a growing profile of biological relevance through its derivatives. Its straightforward synthesis and the versatility of its amino group make it a valuable starting material for the generation of compound libraries for drug discovery. Further research is warranted to elucidate the specific mechanisms of action of its derivatives and to explore the full therapeutic potential of this chemical scaffold. This guide provides a foundational understanding of the compound's properties and potential applications, serving as a catalyst for future investigations in medicinal chemistry and drug development.

References

A Proposed One-Pot Solvothermal Pathway to 4-amino-4H-3,5-dimethyl-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a critical pharmacophore in medicinal chemistry, forming the core of numerous antifungal, anticancer, antiviral, and anti-inflammatory drugs.[1][2] Specifically, derivatives of 4-amino-3,5-dimethyl-1,2,4-triazole are of significant interest for developing new biologically active compounds.[3] This technical guide outlines a proposed one-pot solvothermal synthesis route for 4-amino-4H-3,5-dimethyl-1,2,4-triazole, a method designed for efficiency and high yield.

Core Synthesis Strategy

The proposed synthesis involves the direct reaction of hydrazine hydrate with two equivalents of acetic acid in a suitable solvent under solvothermal conditions. This one-pot approach is designed to circumvent the need for isolating intermediates, thereby streamlining the process and potentially increasing the overall yield.[2]

Proposed Experimental Protocol

Materials:

-

Hydrazine hydrate (99%)

-

Glacial acetic acid

-

Ethanol (or another suitable high-boiling solvent)

-

Autoclave reactor with a Teflon liner

Procedure:

-

In a typical experiment, place hydrazine hydrate (1.0 eq) and glacial acetic acid (2.2 eq) in a Teflon-lined stainless steel autoclave.

-

Add a suitable solvent, such as ethanol, to fill the autoclave to approximately 70-80% of its volume.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the autoclave to a specified temperature (e.g., 160-200°C) and maintain this temperature for a designated period (e.g., 12-24 hours).

-

After the reaction is complete, allow the autoclave to cool to room temperature.

-

Vent any residual pressure and carefully open the autoclave.

-

Transfer the resulting solution to a round-bottom flask.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure 4-amino-4H-3,5-dimethyl-1,2,4-triazole.

Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data for the proposed one-pot solvothermal synthesis, based on typical yields and conditions for similar 1,2,4-triazole syntheses.

| Parameter | Value |

| Reactants | |

| Hydrazine Hydrate (99%) | 10 mmol |

| Glacial Acetic Acid | 22 mmol |

| Solvent (Ethanol) | 20 mL |

| Reaction Conditions | |

| Temperature | 180°C |

| Time | 24 hours |

| Product | |

| Expected Yield | 85-95% |

| Purity (after recryst.) | >98% |

| Appearance | White crystalline solid |

| Melting Point | 87-89°C (literature value)[7] |

Visualizing the Process and Mechanism

To further elucidate the proposed synthesis, the following diagrams illustrate the experimental workflow and a plausible reaction mechanism.

Caption: Experimental workflow for the proposed synthesis.

Caption: A plausible reaction mechanism pathway.

Characterization

The structure and purity of the synthesized 4-amino-4H-3,5-dimethyl-1,2,4-triazole should be confirmed using modern analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.

-

FT-IR Spectroscopy: To identify the characteristic functional groups present in the molecule.[3][8]

-

Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.[8]

-

Elemental Analysis: To determine the elemental composition of the synthesized compound.[3]

Conclusion

This technical guide presents a robust, hypothetical one-pot solvothermal synthesis for 4-amino-4H-3,5-dimethyl-1,2,4-triazole. By adapting established one-pot methodologies for 1,2,4-triazoles to a solvothermal approach, this method offers a promising pathway for the efficient and high-yield production of this valuable heterocyclic compound. The proposed protocol, along with the provided data and diagrams, serves as a comprehensive resource for researchers and professionals in drug discovery and materials science. Further experimental validation is recommended to optimize the reaction conditions and fully characterize the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. isres.org [isres.org]

- 5. One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 7. US5099028A - Process for the synthesis of 4-amino-1,2,4-(4h)triazole derivatives - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Spectroscopic Profile of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available spectroscopic data from Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (¹H NMR), and discusses the expected characteristics for ¹³C NMR and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring these spectra are provided to ensure reproducibility and aid in further research. The guide also includes visualizations of the spectroscopic analysis workflow to facilitate a clear understanding of the characterization process.

Introduction

This compound is a five-membered heterocyclic compound containing three nitrogen atoms. The 1,2,4-triazole core is a prominent scaffold in a wide array of pharmacologically active compounds, exhibiting antimicrobial, antifungal, and anticancer properties. A thorough understanding of the spectroscopic characteristics of this parent amine is fundamental for the synthesis, identification, and development of its derivatives for various applications. This guide aims to serve as a centralized resource for the spectroscopic data and analytical methodologies related to this compound.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its key functional groups, dictates its spectroscopic behavior. The presence of a triazole ring, two methyl groups, and a primary amino group gives rise to characteristic signals in various spectroscopic techniques.

Caption: Key structural features and their corresponding expected spectroscopic signals.

Quantitative Spectroscopic Data

The following tables summarize the available quantitative data for the spectroscopic analysis of this compound.

Table 1: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| 3243 | νₐₛ(NH₂) - Asymmetric Stretch | Strong | [1] |

| 3152 | νₛ(NH₂) - Symmetric Stretch | Strong | [1] |

| 1650 | δ(NH₂) - Scissoring Bend | Medium | [1] |

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Solvent | Reference |

| 2.25 | Singlet | 2 x -CH₃ groups | - | [1] |

Table 3: ¹³C NMR Spectral Data

| Expected Chemical Shift (δ, ppm) | Assignment |

| ~10-15 | -CH₃ carbons |

| ~150-160 | C3 and C5 carbons of the triazole ring |

Table 4: UV-Vis Spectroscopic Data

Experimental UV-Vis absorption data for this compound is not explicitly reported in the surveyed literature. Generally, 1,2,4-triazole systems exhibit weak absorptions in the UV region. For instance, the unsubstituted 1,2,4-triazole shows a very weak absorption around 205 nm. It is expected that this compound would exhibit absorption maxima in the lower UV range, likely below 250 nm, corresponding to n→π* and π→π* electronic transitions within the triazole ring.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology (Thin Solid Film):

-

Sample Preparation: Dissolve a small amount (approx. 10-20 mg) of this compound in a few drops of a volatile solvent such as methanol or dichloromethane.

-

Film Deposition: Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.

-

Background Spectrum: Record a background spectrum of the empty spectrometer to account for atmospheric and instrumental noise.

-

Sample Spectrum: Place the salt plate with the sample film in the spectrometer's sample holder and acquire the infrared spectrum.

-

Data Processing: The obtained spectrum should be baseline-corrected and the peaks corresponding to the functional groups should be identified and their wavenumbers recorded.

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorption of the compound, which correspond to electronic transitions.

Methodology (Solution):

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol or methanol.

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λₘₐₓ).

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for this type of compound).

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) from the spectrum.

NMR Spectroscopy (¹H and ¹³C)

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum. Key parameters to set include the number of scans, pulse width, and acquisition time.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: A logical workflow for the spectroscopic analysis of the target compound.

Conclusion

This technical guide has consolidated the available spectroscopic data for this compound and provided detailed experimental protocols for its characterization. The presented FT-IR and ¹H NMR data serve as a reliable reference for researchers. While experimental ¹³C NMR and UV-Vis data are not currently available in the literature, the expected spectral characteristics have been discussed based on the molecular structure and analogous compounds. The provided methodologies and workflows are intended to support future research and development involving this important heterocyclic scaffold.

References

An In-depth Technical Guide on 3,5-Dimethyl-4H-1,2,4-triazol-4-amine: Chemical Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-4H-1,2,4-triazol-4-amine, a substituted heterocyclic compound, is a molecule of significant interest in medicinal chemistry and materials science. The 1,2,4-triazole core is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including antimicrobial and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of this compound, presenting key data in a structured format to support research and development endeavors.

Chemical Structure and Properties

This compound is characterized by a five-membered di-unsaturated ring containing three nitrogen atoms and two carbon atoms, with methyl groups substituted at positions 3 and 5, and an amine group at the 4-position of the triazole ring.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Amino-3,5-dimethyl-1,2,4-triazole | [3] |

| CAS Number | 3530-15-2 | [3] |

| Molecular Formula | C₄H₈N₄ | [3] |

| Molecular Weight | 112.14 g/mol | [3] |

| Appearance | White to cream crystalline powder | N/A |

| Melting Point | 195-203 °C | N/A |

Table 2: Estimated Solubility Profile

Based on the solubility of the closely related compound, 3-amino-1,2,4-triazole, the following solubility profile can be anticipated.

| Solvent | Estimated Solubility |

| Water | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| N-methyl-2-pyrrolidone | Soluble |

| Acetone | Soluble |

| Isopropanol | Soluble |

| 1,4-Dioxane | Soluble |

| 2-Butanone | Soluble |

| Acetonitrile | Slightly Soluble |

| Ethyl Acetate | Slightly Soluble |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common and efficient approach involves the cyclization of a carboxylic acid with an aminoguanidine derivative.

Synthesis via Acetic Acid and Hydrazine Hydrate

A prevalent method involves the reaction of glacial acetic acid with hydrazine hydrate.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add glacial acetic acid (2.0 equivalents) and 85% hydrazine hydrate (2.05 equivalents).

-

Initial Reaction: The addition is exothermic; control the rate of addition to maintain the reaction temperature below 115 °C.

-

Dehydration: After the initial reaction subsides, heat the mixture to distill off water. Gradually increase the temperature to 180 °C.

-

Cyclization: Maintain the reaction mixture at 180 °C for 6 hours to ensure complete cyclization.

-

Work-up: Cool the reaction mixture to approximately 80 °C and dissolve the solid residue in methanol.

-

Isolation: Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool to room temperature, then cool further in an ice bath to induce crystallization.

-

Purification: Collect the crystalline product by vacuum filtration, wash with cold methanol, and dry in a vacuum oven.

Synthesis via Acetonitrile and Hydrazine Hydrate

Another reported method is a one-pot solvothermal reaction of acetonitrile with hydrazine hydrate.[1]

Experimental Protocol:

-

Reaction Setup: In a sealed stainless-steel autoclave, combine acetonitrile and hydrazine hydrate in an appropriate molar ratio.

-

Solvothermal Reaction: Heat the sealed autoclave to a specified temperature (e.g., 120-180 °C) for a designated period (e.g., 12-24 hours).

-

Cooling and Isolation: After the reaction is complete, allow the autoclave to cool to room temperature.

-

Work-up: Open the autoclave and collect the solid product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol.

References

An In-depth Technical Guide to the Physical and Chemical Parameters of 4-amino-3,5-dimethyl-1,2,4-triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-amino-3,5-dimethyl-1,2,4-triazole and its derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential antifungal, antibacterial, and anticancer properties.[1][2] A thorough understanding of their physicochemical parameters is crucial for structure-activity relationship (SAR) studies, drug design, and the development of novel therapeutic agents.

Core Physicochemical Parameters

The fundamental properties of 4-amino-3,5-dimethyl-1,2,4-triazole serve as a baseline for understanding its derivatives. These parameters are essential for predicting the behavior of these compounds in various chemical and biological systems.

| Parameter | Value | Reference |

| CAS Number | 3530-15-2 | [3][4] |

| Molecular Formula | C₄H₈N₄ | [4] |

| Molecular Weight | 112.13 g/mol | [4] |

| Melting Point | 195-200 °C | |

| Appearance | White to cream crystalline or lumpy powder |

Spectroscopic and Structural Data of Selected Derivatives

The structural elucidation of novel 4-amino-3,5-dimethyl-1,2,4-triazole derivatives is paramount for understanding their chemical reactivity and biological interactions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. For unambiguous three-dimensional structural confirmation, single-crystal X-ray crystallography is the gold standard.[5]

Below are tabulated data for a selection of derivatives, primarily focusing on Schiff bases due to their prevalence in the literature.

Table 1: Physicochemical and Spectroscopic Data for Selected 4-amino-3,5-dimethyl-1,2,4-triazole Derivatives

| Compound/Derivative | Molecular Formula | Melting Point (°C) | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | Key FTIR Bands (cm⁻¹) |

| 4-amino-3,5-dimethyl-1,2,4-triazole | C₄H₈N₄ | 195-200 | 2.23 (s, 6H, 2xCH₃), 5.05 (s, 2H, NH₂) | 14.1 (CH₃), 153.2 (C=N) | 3243, 3152 (NH₂ stretching), 1650 (NH₂ bending)[1] |

| Schiff base with 4-chlorobenzaldehyde | C₁₁H₁₁ClN₄ | 170 | 8.10 (s, 1H, CH=N), 7.35-7.34 (d, 2H, Ar-H), 6.50-6.49 (d, 2H, Ar-H) | 158.0 (N=CH), 147.0 (Triazole C), 130.0, 123.0, 113.2 (Ar-C) | 1640 (C=N), 1529 (C=C), 1433 (N-N) |

| Schiff base with 4-(dimethylamino)benzaldehyde | C₁₃H₁₇N₅ | 170 | 8.10 (s, 1H, CH=N), 7.35-7.34 (d, 2H, Ar-H), 6.50-6.49 (d, 2H, Ar-H), 2.80 (s, 6H, 2xCH₃) | 158.0 (N=CH), 150.9 (Ar-C), 147.0 (Triazole C), 130.0, 123.0, 113.2 (Ar-C), 40.2 (N-CH₃) | 3097 (Ar-H), 1640 (C=N), 1529 (C=C), 1433 (N-N), 1159 (C-N) |

| Hemiaminal with 2-nitrobenzaldehyde | C₁₁H₁₃N₅O₃ | - | 2.20, 2.35 (s, 3H each, CH₃), 6.50 (d, 1H, CH), 7.50-8.00 (m, 4H, Ar-H), 8.50 (d, 1H, NH) | - | - |

Note: NMR and FTIR data can vary slightly based on the solvent and instrument used.

Experimental Protocols

Detailed and consistent experimental methodologies are critical for the reproducibility of results in chemical research. The following sections outline the key protocols for the synthesis and characterization of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives.

Synthesis of Schiff Base Derivatives

A common method for the synthesis of Schiff bases from 4-amino-3,5-dimethyl-1,2,4-triazole involves the condensation reaction with a substituted aldehyde.[6]

General Procedure:

-

Dissolve equimolar amounts of 4-amino-3,5-dimethyl-1,2,4-triazole and the desired aromatic aldehyde in a suitable solvent, such as methanol or ethanol.

-

Add a few drops of a catalyst, like glacial acetic acid, to the mixture.

-

Reflux the reaction mixture for a period of 3 to 5 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solid product is then collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as hot ethanol.

Characterization Techniques

The melting point of a solid organic compound is a crucial indicator of its purity.[1]

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube.[7]

-

The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.[7]

-

The temperature at which the substance starts to melt and the temperature at which it completely melts are recorded as the melting point range.[7] A narrow melting range (typically 0.5-1.0 °C) is indicative of a pure compound.[1]

NMR spectroscopy provides detailed information about the molecular structure of a compound.[8]

Procedure:

-

Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).[9]

FTIR spectroscopy is used to identify the functional groups present in a molecule.[10]

Procedure:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.[11]

-

The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).[10]

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[12]

Procedure:

-

A small amount of the sample is introduced into the mass spectrometer.

-

The sample is ionized using a suitable technique, such as Electron Impact (EI) or Electrospray Ionization (ESI).[12]

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

This technique provides the definitive three-dimensional structure of a crystalline compound.[5]

Procedure:

-

Grow a single crystal of the compound of suitable size and quality.

-

Mount the crystal on a goniometer in an X-ray diffractometer.

-

Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam.

-

Process the diffraction data and solve the crystal structure using specialized software.[13]

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of a compound.[14]

Procedure:

-

A small, accurately weighed sample is placed in a crucible.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen).[15]

-

TGA measures the change in mass as a function of temperature, while DSC measures the heat flow into or out of the sample.[14][15]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and structural elucidation of a novel 4-amino-3,5-dimethyl-1,2,4-triazole derivative.

Signaling Pathway: Inhibition of Lanosterol 14α-demethylase

Many 1,2,4-triazole derivatives exhibit antifungal activity by targeting and inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.[16] Ergosterol is an essential component of the fungal cell membrane.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals [mdpi.com]

- 3. 4-AMINO-3,5-DIMETHYL-1,2,4-TRIAZOLE | 3530-15-2 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. benchchem.com [benchchem.com]

- 6. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. elar.urfu.ru [elar.urfu.ru]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. mse.washington.edu [mse.washington.edu]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold [mdpi.com]

- 14. jocpr.com [jocpr.com]

- 15. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]

- 16. Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

CAS number and molecular formula for 3,5-Dimethyl-4H-1,2,4-triazol-4-amine.

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine, a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. The document details its chemical identity, synthesis protocols, and explores the extensive biological activities, particularly the anticancer and antimicrobial properties, of its derivatives. While quantitative biological data for the parent compound is limited in publicly accessible literature, this guide summarizes the mechanisms of action and presents quantitative data for several key derivatives. Detailed experimental workflows for synthesis and biological evaluation are provided, alongside graphical representations of key processes and signaling pathways to support further research and development in this area.

Compound Identification

The core compound of interest is identified by the following chemical and structural information.

| Identifier | Value |

| Systematic Name | This compound |

| CAS Number | 3530-15-2[1] |

| Molecular Formula | C₄H₈N₄ |

| Molecular Weight | 112.13 g/mol [1] |

| Structure | |

| |

| Image Source: PubChem CID 310343 |

Synthesis and Derivatization

The synthesis of this compound and its subsequent derivatization are critical for exploring its therapeutic potential.

Experimental Protocol: Synthesis of the Core Compound

A common method for the synthesis of 4-amino-3,5-dimethyl-1,2,4-triazole is a one-pot solvothermal reaction.[2]

Materials:

-

Acetonitrile (CH₃CN)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Solvent (e.g., isopropanol for recrystallization)[3]

Procedure:

-

Combine acetonitrile and hydrazine hydrate in a suitable reaction vessel.

-

Heat the mixture under reflux at a temperature of approximately 130-180°C.[3] During this time, water generated in the reaction is distilled off.

-

Maintain the reaction at a high temperature (e.g., 170°C) for several hours to ensure the reaction goes to completion.[3]

-

Cool the reaction mixture to approximately 80°C.[3]

-

Add a suitable solvent, such as isopropanol, to the crude product to facilitate crystallization.[3]

-

Heat the mixture to dissolve the product and then allow it to cool slowly to form crystals.

-

Filter the resulting solid, wash with cold isopropanol, and dry to obtain pure this compound.

Characterization: The final product can be characterized using various spectroscopic methods.

-

¹H-NMR: The proton signals for the methyl groups are typically observed as a singlet around δ 2.25 ppm.[2]

-

¹³C-NMR: Signals corresponding to the methyl carbons and the triazole ring carbons should be present.

-

IR Spectroscopy: The presence of NH₂ stretching vibrations (around 3243 cm⁻¹ and 3152 cm⁻¹) and bending vibrations (around 1650 cm⁻¹) is characteristic.[2]

Experimental Workflow: Derivatization

The 4-amino group of the triazole core is a prime site for derivatization, commonly through the formation of Schiff bases or amides. This allows for the systematic exploration of the chemical space to enhance biological activity.

References

The 1,2,4-Triazole Nucleus: A Privileged Scaffold in Drug Discovery and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug development.[1][2][3] Its remarkable chemical stability, unique physicochemical properties, and versatile biological activity have cemented its status as a "privileged scaffold." This technical guide provides a comprehensive overview of the biological significance of the 1,2,4-triazole core, detailing its role in a wide array of therapeutic areas. This document summarizes key quantitative data, provides detailed experimental protocols for synthesis and evaluation, and visualizes the intricate signaling pathways modulated by 1,2,4-triazole derivatives.

Broad-Spectrum Pharmacological Activities

Derivatives of 1,2,4-triazole exhibit an extensive range of pharmacological effects, making them a focal point of research for new therapeutic agents. These activities include antifungal, antibacterial, anticancer, anticonvulsant, anti-inflammatory, antiviral, and neuroprotective properties.[4][5][6] This wide-ranging bioactivity is attributed to the ability of the triazole ring to engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets, thereby enhancing binding affinity and solubility.[1]

Antifungal Activity

The most well-established therapeutic application of 1,2,4-triazoles is in the treatment of fungal infections.[7][8] Marketed antifungal drugs like fluconazole and itraconazole feature this core structure. The primary mechanism of action for these agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[9][11]

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | Reference |

| 1a | Candida albicans | 0.25 | [7] |

| 1a | Cryptococcus neoformans | 0.5 | [7] |

| 7b | Fluconazole-resistant Candida spp. | 0.063-1 | [7] |

| 7e | Fluconazole-resistant Candida spp. | 0.063-1 | [7] |

| Compound 2h | Various Fungi | 0.02-0.04 mM (MIC) | [12] |

| Fluconazole (Ref.) | Candida albicans | 0.5–4 | [7] |

Anticancer Activity

The 1,2,4-triazole scaffold is a prolific source of anticancer agents with diverse mechanisms of action.[3][13][14] These compounds can target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.

Mechanisms of Anticancer Action:

-

Kinase Inhibition: Many 1,2,4-triazole derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. These include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAF.[3][15]

-

Aromatase Inhibition: Drugs like letrozole and anastrozole are potent aromatase inhibitors that block estrogen biosynthesis and are used in the treatment of hormone-dependent breast cancer.[10]

-

Tubulin Polymerization Inhibition: Some derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[16][17]

Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Target(s) | Reference |

| TP6 | B16F10 (Murine Melanoma) | 41.12 | - | [9] |

| Compound 15 | MDA-MB-231 (Breast) | 3.48 | Adenosine A2B Receptor | [13] |

| Compound 20 | MDA-MB-231 (Breast) | 5.95 | Adenosine A2B Receptor | [13] |

| 8c | Various | - | EGFR, BRAF, Tubulin | [3] |

| 8d | Various | - | BRAF, Tubulin | [3] |

| 17 | MCF-7 (Breast) | 0.31 | CDK2 | [6] |

| 22 | Caco-2 (Colon) | 4.98 | CDK2 | [6] |

| 25 | MCF-7 (Breast) | 4.46 | CDK2 | [6] |

Antibacterial Activity

The emergence of antibiotic-resistant bacteria has spurred the search for new antibacterial agents, and 1,2,4-triazole derivatives have shown significant promise in this area.[4][18] They have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, including resistant strains.[4]

Table 3: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 14a | MRSA | 0.25 | [4] |

| 14b | MRSA | 0.25 | [4] |

| 14c | MRSA | 0.25 | [4] |

| 12h | MDR E. coli | 0.25 | [4] |

| Ofloxacin Analog 13 | S. aureus, S. epidermis, B. subtilis, E. coli | 0.25-1 | [4] |

| Compound II | E. coli, S. aureus, K. pneumoniae, S. typhimurium, S. enteritidis | 0.039-1.25 | [19] |

Neuroprotective Activity

Recent studies have highlighted the potential of 1,2,4-triazole derivatives as neuroprotective agents, particularly in the context of cerebral ischemic injury.[5][20] A key mechanism underlying this activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][20] Nrf2 is a transcription factor that regulates the expression of a wide range of antioxidant and cytoprotective genes.

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of 1,2,4-triazole derivatives stem from their ability to interact with and modulate a variety of cellular signaling pathways.

Inhibition of Fungal Ergosterol Biosynthesis

The antifungal action of azoles is a well-characterized process involving the targeted inhibition of CYP51. The nitrogen atom at the 4-position of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the demethylation of lanosterol, a crucial step in the ergosterol biosynthesis pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential Nrf2 activators for the treatment of cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. isres.org [isres.org]

- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on predicted solubility and stability profiles based on the properties of analogous compounds and general principles of organic chemistry. Furthermore, detailed experimental protocols for determining these properties are provided to enable researchers to generate precise quantitative data for their specific applications.

Core Compound Information

This compound , with the CAS Number 3530-15-2, is a heterocyclic organic compound.[1][2] Its structure features a 1,2,4-triazole ring substituted with two methyl groups and an amino group. This configuration of functional groups imparts specific physicochemical properties that are critical for its application in research and drug development.

| Property | Value | Source |

| Molecular Formula | C4H8N4 | [1] |

| Molecular Weight | 112.14 g/mol | [1] |

| Appearance | Solid | [3] |

| Purity | 97% | [3] |

Solubility Profile

Predicted Qualitative Solubility

The principle of "like dissolves like" suggests that this compound will exhibit greater solubility in polar solvents. The parent compound, 1H-1,2,4-triazole, is soluble in water and organic solvents like ethanol, methanol, and acetone.[4] Its solubility also tends to increase with temperature.[4] Based on this, a similar trend can be anticipated for its dimethylated amino derivative.

Table 1: Predicted Qualitative Solubility in Common Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the amino group and interacting with the polar triazole ring. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | High polarity and ability to accept hydrogen bonds. Some triazole derivatives show good solubility in DMSO.[5] |

| Nonpolar Aprotic | Toluene, Hexane | Low | Lack of favorable interactions between the polar compound and nonpolar solvent. |

One study on the condensation reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with benzaldehydes was conducted in 12 different organic solvents, indicating at least some degree of solubility in a range of solvent types.[6] The study noted that the yield of the resulting hemiaminal was higher in apolar aprotic solvents, which relates to reaction equilibrium rather than the intrinsic solubility of the starting material.[6]

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The static equilibrium method is a widely used technique.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in sealed vials.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solids to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to avoid temperature-induced precipitation.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility in units such as mg/mL, g/L, or mol/L.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

The following diagram outlines the general workflow for this experimental protocol.

Stability Profile

Assessing the chemical stability of a compound is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Stability testing typically involves subjecting the compound to various stress conditions.

Predicted Stability

Triazole derivatives can be susceptible to degradation under certain conditions. The stability of this compound will be influenced by factors such as temperature, pH, and light exposure. A study on the thermal analysis of other 1,2,4-triazole derivatives using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) has been reported, suggesting these are appropriate methods for assessing thermal stability.[7]

Table 2: Key Stability Aspects and Considerations

| Stability Type | Stress Conditions | Potential Degradation |

| Thermal Stability | Elevated temperatures | Decomposition, melting. |

| Photostability | Exposure to UV/Vis light | Photodegradation, color change. |

| pH Stability | Acidic and basic conditions | Hydrolysis, rearrangement. |

Experimental Protocols for Stability Assessment

Standard guidelines for stability testing of pharmaceutical products can be adapted for this compound.[8][9]

Objective: To determine the thermal decomposition profile and melting point of the compound.

Methodology:

-

Thermogravimetric Analysis (TGA): A small sample of the compound is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). The change in mass is recorded as a function of temperature. This provides information on the onset of decomposition and the presence of volatile components.

-

Differential Scanning Calorimetry (DSC): A sample is heated or cooled, and the heat flow is compared to that of a reference. This can determine the melting point, heat of fusion, and other thermal transitions.

Objective: To assess the impact of light exposure on the stability of the compound.

Methodology:

-

Expose a solid sample or a solution of the compound to a controlled light source (e.g., a xenon lamp) that mimics the spectrum of sunlight.

-

A control sample should be kept in the dark under the same temperature conditions.

-

At specified time points, analyze both the exposed and control samples for any changes in appearance, purity (using HPLC), and the formation of degradation products.

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

Methodology:

-

Prepare solutions of the compound in a series of buffers with a range of pH values (e.g., pH 2, 7, 9).

-

Store the solutions at a constant temperature (e.g., 25 °C or an accelerated temperature like 40 °C).

-

At various time intervals, withdraw aliquots and analyze them by a stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

-

The degradation rate constant at each pH can be determined, and a pH-rate profile can be constructed.

The logical relationship for initiating a stability testing program is depicted below.

Conclusion

While specific quantitative data for the solubility and stability of this compound are not extensively documented in public literature, this guide provides a framework for researchers to approach these critical aspects. Based on its chemical structure and the properties of similar triazole compounds, it is predicted to be soluble in polar solvents and will have characteristic thermal, photo-, and pH-dependent stability profiles. The experimental protocols detailed herein offer a systematic approach for generating the necessary quantitative data to support further research and development activities. The successful characterization of these properties is fundamental to unlocking the full potential of this compound in various scientific applications.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 4-AMINO-3,5-DIMETHYL-1,2,4-TRIAZOLE | 3530-15-2 [chemicalbook.com]

- 3. This compound, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 6. mdpi.com [mdpi.com]

- 7. jocpr.com [jocpr.com]

- 8. japsonline.com [japsonline.com]

- 9. www3.paho.org [www3.paho.org]

An In-Depth Technical Guide to 1,2,4-Triazoles: Nitrogen-Rich Scaffolds in Modern Science

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to 1,2,4-Triazoles

The 1,2,4-triazole is a five-membered heterocyclic compound featuring two carbon and three nitrogen atoms at positions 1, 2, and 4 of the ring.[1][2] This aromatic, planar molecule, with the chemical formula C₂H₃N₃, is a cornerstone in medicinal chemistry and materials science due to its unique physicochemical properties and versatile reactivity.[1][3][4] 1,2,4-triazoles exist in two tautomeric forms, 1H- and 4H-1,2,4-triazole, with the 1H tautomer being the more stable of the two.[5][6]

The high nitrogen content of the triazole ring contributes to its chemical stability, dipole character, and capacity for hydrogen bonding, making it an important pharmacophore that can interact with biological receptors with high affinity.[5] This has led to its incorporation into a wide array of clinically significant drugs, including the antifungal agent fluconazole and the antiviral drug ribavirin.[7] Beyond pharmaceuticals, their nitrogen-rich nature results in a high positive heat of formation, making them valuable precursors for the development of advanced energetic materials.[8][9] This guide provides a comprehensive overview of the synthesis, properties, and applications of 1,2,4-triazoles, with a focus on their role as nitrogen-rich compounds in drug development and materials science.

Physicochemical and Energetic Properties

The parent 1H-1,2,4-triazole is a white, crystalline solid that is highly soluble in water.[2][4][6] Its properties, along with those of representative energetic derivatives, are summarized below. The inclusion of functional groups such as nitro (-NO₂) and azido (-N₃) significantly enhances the energetic performance of the triazole core by increasing nitrogen content and heat of formation.

| Property | 1H-1,2,4-Triazole | 5-Nitro-1,2,4-triazol-3-one (NTO) | 3-Azido-1H-1,2,4-triazol-5-amine |

| Molecular Formula | C₂H₃N₃[1][5] | C₂H₂N₄O₃ | C₂H₃N₇ |

| Nitrogen Content (%) | 60.85% | 43.08% | 77.76% |

| Density (g·cm⁻³) | 1.13[2] | 1.93 | 1.70 |

| Heat of Formation (kJ·mol⁻¹) | +105 | +59.4 | +473 |

| Detonation Velocity (m·s⁻¹) | N/A | 8600 | 8870 |

| Melting Point (°C) | 119–121[4][6] | 268 (Decomposition) | 163-164 |

| pKa | 10.26[1][4] | N/A | N/A |

Note: Data for derivatives are compiled from various sources on energetic materials and may vary based on experimental conditions.

Synthesis of the 1,2,4-Triazole Ring

The construction of the 1,2,4-triazole scaffold can be achieved through various synthetic routes, ranging from classical condensation reactions to modern metal-catalyzed and electrochemical methods.

Classical Synthetic Methods

Two foundational methods for synthesizing 1,2,4-triazoles are the Pellizzari and Einhorn-Brunner reactions.[3]

-

Pellizzari Reaction : This method involves the condensation of an amide with an acylhydrazide.[2][3] The reaction proceeds through an acyl amidrazone intermediate, which then undergoes intramolecular cyclization to form the 3,5-disubstituted 1,2,4-triazole.[3]

-

Einhorn–Brunner Reaction : This reaction synthesizes 1,2,4-triazoles from the reaction of hydrazines with diacylamines, typically in the presence of an acid catalyst.[1][2]

Modern Synthetic Methods

Contemporary methods offer improvements in yield, substrate scope, and reaction conditions.

-

From Amidines : Amidines serve as versatile precursors for 1,2,4-triazoles. Copper-catalyzed systems, using O₂ as the oxidant, can efficiently synthesize 1,3-disubstituted 1,2,4-triazoles from amidines and compounds like trialkylamines or DMF.[10][11]

-

Metal-Free Aerobic Oxidation : An appealing approach involves the reaction of hydrazones and amines under aerobic oxidative conditions without a metal catalyst.[10] This proceeds via a cascade of C-H functionalization, C-N bond formation, and oxidative aromatization.[10]

-

Electrochemical Synthesis : Facile electrochemical methods have been developed for synthesizing 1,5-disubstituted 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, and NH₄OAc, where alcohols can serve as both solvent and reactant.[10][12]

Caption: General workflow for the synthesis of the 1,2,4-triazole core.

Experimental Protocols

This section provides a representative protocol for a modern, metal-free synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and aliphatic amines, adapted from literature descriptions.[10]

Metal-Free Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles

Objective: To synthesize a 1,3,5-trisubstituted 1,2,4-triazole via a cascade reaction involving C-H functionalization and oxidative aromatization.

Reagents & Equipment:

-

Aldehyde hydrazone (1.0 mmol)

-

Aliphatic amine (2.0 mmol)

-

Iodine (I₂) catalyst (20 mol%)

-

Potassium carbonate (K₂CO₃) base (2.0 mmol)

-

Dimethyl sulfoxide (DMSO), 5 mL

-

Round-bottom flask (25 mL) with magnetic stirrer

-

Heating mantle with temperature control

-

TLC plates (silica gel)

-

Standard workup and column chromatography equipment

Procedure:

-

To a 25 mL round-bottom flask, add the aldehyde hydrazone (1.0 mmol), aliphatic amine (2.0 mmol), iodine (0.2 mmol), and potassium carbonate (2.0 mmol).

-

Add 5 mL of DMSO to the flask and place a magnetic stir bar inside.

-

Seal the flask and place it in a preheated heating mantle at 100 °C.

-

Stir the reaction mixture vigorously for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Quench the reaction by adding 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize the iodine.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 1,3,5-trisubstituted 1,2,4-triazole.

-

Characterize the final product using NMR spectroscopy and mass spectrometry.

Applications in Drug Development

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[13] Its ability to act as a stable isostere for amide or ester groups and its hydrogen bonding capabilities make it a highly effective pharmacophore.[5]

Key Therapeutic Areas:

-

Antifungal Agents: Triazole antifungals like fluconazole and itraconazole are widely used to treat fungal infections.[1][5] Their primary mechanism involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5]

-

Anticancer Agents: Drugs such as letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of breast cancer. The triazole ring coordinates with the heme iron atom of the aromatase enzyme, blocking its function.

-

Antiviral Agents: Ribavirin, a broad-spectrum antiviral drug, contains a 1,2,4-triazole-carboxamide moiety. It interferes with the synthesis of viral genetic material.

Caption: Mechanism of action for triazole antifungal drugs.

References

- 1. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lifechemicals.com [lifechemicals.com]

- 8. Nitrogen-rich salts based on the combination of 1,2,4-triazole and 1,2,3-triazole rings: a facile strategy for fine tuning energetic properties - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis of nitrogen-rich imidazole, 1,2,4-triazole and tetrazole-based compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. isres.org [isres.org]

- 11. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 12. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 3,5-Dimethyl-4H-1,2,4-triazol-4-amine in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Dimethyl-4H-1,2,4-triazol-4-amine as a versatile bridging ligand in coordination chemistry. The content covers the synthesis of the ligand, the preparation of its coordination complexes, and a summary of their structural and magnetic properties. Detailed experimental protocols and data are provided to facilitate the application of this ligand in the design and synthesis of novel coordination compounds with interesting physical properties.

Introduction

This compound is a nitrogen-rich heterocyclic compound that has garnered significant interest in coordination chemistry. Its potential to act as a bridging ligand, connecting multiple metal centers, allows for the construction of polynuclear and polymeric coordination complexes.[1] These structures are of fundamental interest for their magnetic properties, potential as energetic materials, and applications in catalysis. The N1 and N2 atoms of the triazole ring are suitably positioned to bridge two metal ions, leading to the formation of stable, often trinuclear, linear metal chains. The 4-amino group and the two methyl groups on the triazole ring can be further functionalized to tune the electronic and steric properties of the resulting coordination complexes.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of glacial acetic acid with hydrazine hydrate. The following protocol is adapted from a patented procedure.

Experimental Protocol: Synthesis of 3,5-Dimethyl-4-amino-1,2,4(4H)triazole

Materials:

-

Glacial acetic acid

-

85% Hydrazine hydrate

-

Amberlyst 15 resin

-

Methanol

Procedure:

-

To a reaction flask, add 85% hydrazine hydrate (243.0 g, 4.12 mole) and Amberlyst 15 resin (20 g).

-

Slowly add glacial acetic acid (242.8 g, 4.04 mole) to the mixture, ensuring the reaction temperature does not exceed 115 °C.

-

After the addition is complete, heat the mixture to distill off water, allowing the reaction temperature to rise to 180 °C.

-

Maintain the reaction mixture at 180 °C for 6 hours.

-

Cool the mixture to 80 °C and dissolve the residue in methanol (500 ml).

-

Filter the mixture to remove the Amberlyst 15 resin and wash the resin with a small amount of methanol.

-

Cool the methanol filtrate to precipitate the product.

-

Collect the product by filtration and wash it with cold methanol.

-

Concentrate the combined filtrates to obtain a second crop of the product.

-

Dry the combined wet filter cakes to yield the final product.

Expected Yield: Approximately 80% with a purity of >99%.

Coordination Chemistry: Trinuclear Metal Complexes

This compound and its derivatives are excellent bridging ligands for the synthesis of trinuclear metal complexes. The N1 and N2 atoms of the triazole ring bridge two adjacent metal centers, leading to a linear arrangement of three metal ions. The terminal positions of the metal ions are typically occupied by solvent molecules or other co-ligands.

Experimental Protocol: Synthesis of Trinuclear Metal(II) Complexes (Analogous System)

Materials:

-

4-(1,2,4-triazol-4-yl)ethanedisulfonate ligand (or this compound)

-

M(ClO₄)₂·6H₂O (where M = Mn, Co, Ni, Cu)

-

Water

-

Ethanol

Procedure:

-

Dissolve the corresponding metal(II) perchlorate hexahydrate (0.05 mmol) in water.

-

Dissolve the triazole ligand (0.14 mmol) in water.

-

Mix the two aqueous solutions to a total volume of 2 mL.

-

Place the resulting solution in a vial and diffuse ethanol vapor slowly into the solution.

-

Crystals of the trinuclear complex will form over time.

-

Collect the crystals by filtration, wash with a small amount of ethanol, and dry in air.

Structural and Magnetic Properties of Trinuclear Complexes

The trinuclear complexes formed with 4-substituted-1,2,4-triazole ligands typically consist of a linear array of three metal(II) ions connected by six bridging triazole ligands. The terminal metal ions are coordinated to three triazole ligands and three water molecules in a fac-octahedral geometry, while the central metal ion is coordinated to six triazole ligands in an octahedral environment.

The magnetic properties of these trinuclear complexes are of significant interest. Variable-temperature magnetic susceptibility measurements typically reveal dominant intramolecular antiferromagnetic interactions between the metal centers, mediated by the N1-N2 bridge of the triazole ligand.

Table 1: Selected Crystallographic Data for Trinuclear Metal Complexes with a 4-substituted-1,2,4-triazole Ligand (Analogous System)

| Parameter | [Mn₃(μ-L)₆(H₂O)₆]⁶⁻ | [Co₃(μ-L)₆(H₂O)₆]⁶⁻ | [Ni₃(μ-L)₆(H₂O)₆]⁶⁻ |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | C2/c | C2/c | C2/c |

| a (Å) | 36.436(11) | 35.801(11) | 35.591(11) |

| b (Å) | 18.068(6) | 17.892(6) | 17.818(6) |

| c (Å) | 20.985(7) | 20.840(7) | 20.762(7) |

| β (°) | 118.078(6) | 117.701(6) | 117.653(6) |

| V (ų) | 12192(7) | 11818(7) | 11663(7) |

| M-M distance (Å) | 3.86 | 3.80 | 3.77 |

| M(terminal)-N (Å) | 2.21-2.28 | 2.12-2.18 | 2.06-2.11 |

| M(central)-N (Å) | 2.29-2.31 | 2.18-2.20 | 2.12-2.14 |

Data obtained for complexes with 4-(1,2,4-triazol-4-yl)ethanedisulfonate ligand.

Table 2: Magnetic Properties of Trinuclear Metal Complexes with a 4-substituted-1,2,4-triazole Ligand (Analogous System)

| Metal Ion | χₘT at 300 K (cm³ K mol⁻¹) | Ground State | J (K) | g |

| Mn(II) | 12.94 | Paramagnetic | -0.4 | 2.0 |

| Ni(II) | 3.33 | Paramagnetic | -7.5 | 2.2 |

| Cu(II) | 1.27 | Paramagnetic | -45 | 2.3 |

Data obtained for complexes with 4-(1,2,4-triazol-4-yl)ethanedisulfonate ligand. The magnetic susceptibility data was modeled using the isotropic Hamiltonian H = -2J(S₁S₂ + S₂S₃).

Applications

Coordination complexes derived from this compound and its analogs have several potential applications:

-

Molecular Magnetism: The ability to form magnetically coupled polynuclear complexes makes them interesting candidates for the study of magnetic phenomena at the molecular level. The strength of the magnetic interaction can be tuned by modifying the substituents on the triazole ring or by changing the metal ion.

-

Energetic Materials: Nitrogen-rich compounds are often energetic. Trinuclear azide complexes of various transition metals with amino-triazoles have been investigated as potential energetic materials.[1]

-

Catalysis: The open coordination sites on the terminal metal ions in trinuclear complexes can potentially be utilized for catalytic applications.

-

Drug Development: 1,2,4-triazole derivatives are known to exhibit a wide range of biological activities. The coordination of these ligands to metal ions can enhance their therapeutic potential.

Conclusion

This compound is a valuable and versatile bridging ligand in coordination chemistry. It facilitates the assembly of polynuclear complexes, particularly linear trinuclear species, with interesting magnetic properties. The straightforward synthesis of the ligand and the modular nature of the coordination chemistry make it an attractive building block for the design of new functional materials. The provided protocols and data serve as a foundation for researchers to explore the rich coordination chemistry of this ligand and to develop novel materials with tailored properties. Further investigations into the synthesis of coordination polymers and the exploration of their catalytic and biological activities are promising avenues for future research.

References

Application Notes and Protocols: Synthesis of Stable Hemiaminals from 4-Amino-3,5-dimethyl-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hemiaminals are tetrahedral intermediates formed from the reaction of a carbonyl compound with a primary or secondary amine. Typically, these species are transient and readily dehydrate to form more stable imines or enamines. However, the synthesis of stable, isolable hemiaminals is of significant interest in medicinal chemistry and drug development, as they can serve as key building blocks for more complex molecules or exhibit biological activity themselves. The 1,2,4-triazole moiety is a well-known pharmacophore present in a wide array of therapeutic agents, including antifungal and anticancer drugs.[1][2] The incorporation of a stable hemiaminal functionality onto a 4-amino-1,2,4-triazole scaffold presents a promising strategy for the development of novel bioactive compounds.

This document provides detailed protocols for the synthesis of stable hemiaminals from 4-amino-3,5-dimethyl-1,2,4-triazole and various substituted benzaldehydes. The stability of these hemiaminals is enhanced by the electron-rich nature of the 1,2,4-triazole ring and the presence of electron-withdrawing groups on the benzaldehyde.[3][4][5] The reaction is carried out under neutral conditions, and the resulting hemiaminals have been characterized by various spectroscopic techniques and X-ray crystallography.[3][6]

Reaction Scheme